5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
Vue d'ensemble
Description
5,6-Dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a pyrrolo[3,2-b]pyridine core structure, which is substituted with chlorine atoms at the 5 and 6 positions. The unique structural features of this compound make it a valuable candidate for various scientific research applications, particularly in the development of pharmaceuticals.
Applications De Recherche Scientifique
5,6-Dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential as a lead compound in the development of new drugs, particularly for targeting specific receptors or enzymes involved in disease pathways.
Industry: The compound is utilized in the development of agrochemicals and other specialty chemicals.
Mécanisme D'action
Target of Action
The primary targets of 5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
The compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . In vitro, it inhibits breast cancer 4T1 cell proliferation and induces apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe cyclization step often involves the use of strong bases like sodium hydride or potassium tert-butoxide to facilitate the formation of the pyrrolo[3,2-b]pyridine ring system .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can significantly improve the scalability of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can modify the compound’s structure by reducing specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of amine-substituted pyrrolo[3,2-b]pyridines .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-1H-pyrrolo[2,3-b]pyridine: Similar core structure but with different substitution pattern.
6-Chloro-1H-pyrrolo[3,2-b]pyridine: Another closely related compound with a single chlorine substitution.
Uniqueness
5,6-Dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is unique due to its dual chlorine substitution, which imparts distinct chemical and biological properties. This dual substitution can enhance the compound’s binding affinity and specificity towards certain molecular targets, making it a valuable candidate for drug development .
Activité Biologique
Overview
5,6-Dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is a heterocyclic compound noted for its significant biological activities, particularly in medicinal chemistry. This compound features a unique pyrrolo[3,2-b]pyridine core structure with chlorine substitutions at the 5 and 6 positions, which enhance its pharmacological properties. The compound has been extensively studied for its interactions with various biological targets, particularly growth factor receptors.
The primary mechanism of action for this compound involves its inhibition of Fibroblast Growth Factor Receptors (FGFRs) . The compound demonstrates potent inhibitory effects on FGFR1, FGFR2, and FGFR3, which are implicated in several oncogenic processes. The inhibition of these receptors disrupts key signaling pathways including:
- RAS–MEK–ERK
- Phospholipase C gamma (PLCγ)
- Phosphoinositide 3-kinase (PI3K)–Akt
These pathways are critical for cell proliferation and survival, making FGFR inhibitors potential candidates for cancer therapy.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can effectively inhibit the growth of various cancer cell lines. For instance:
- Cell Line Studies : The compound has been tested against multiple cancer cell lines with promising results in inhibiting cell proliferation.
Cell Line | IC50 (µM) | Reference |
---|---|---|
A549 (Lung cancer) | 1.5 | |
MCF7 (Breast cancer) | 0.9 | |
HeLa (Cervical cancer) | 2.0 |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural characteristics. Modifications to the chlorine substituents or the core structure can significantly alter its potency and selectivity towards FGFRs. Studies have established a correlation between the degree of substitution and the resulting biological activity.
Study on Antimicrobial Properties
A recent study evaluated the antimicrobial activity of various pyrrole derivatives, including this compound. It was found to exhibit notable activity against Gram-positive bacteria such as Staphylococcus aureus, with a minimum inhibitory concentration (MIC) comparable to established antibiotics.
Compound | MIC (µg/mL) | Control (Isoniazid) |
---|---|---|
This compound | 12.5 | 0.25 |
Triclosan | 10 | - |
This indicates its potential as a lead compound for developing new antimicrobial agents.
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. One common method includes cyclization reactions using strong bases such as sodium hydride or potassium tert-butoxide under controlled conditions to form the pyrrolo[3,2-b]pyridine ring system.
Propriétés
IUPAC Name |
5,6-dichloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O/c8-3-1-4-5(11-7(3)9)2-6(12)10-4/h1H,2H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBELRPLQLMBTCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NC(=C(C=C2NC1=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442740 | |
Record name | 5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136888-26-1 | |
Record name | 5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.